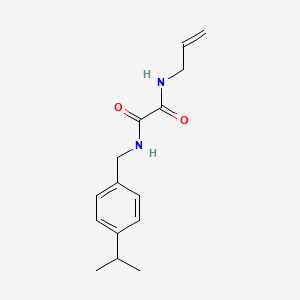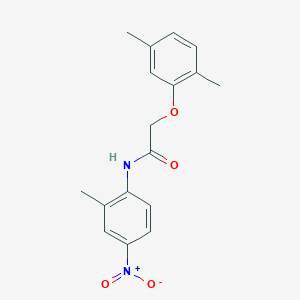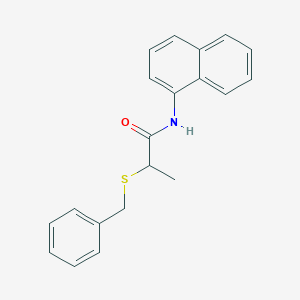![molecular formula C19H23N5OS B4972038 N-1-adamantyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4972038.png)
N-1-adamantyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-adamantyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, commonly known as APET, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. APET belongs to the class of adamantane derivatives and is a thioacetamide compound.
Wirkmechanismus
The exact mechanism of action of APET is not yet fully understood. However, it is believed that APET exerts its therapeutic effects by modulating the activity of various neurotransmitters and receptors in the brain. APET has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. This leads to a decrease in neuronal excitability and helps in the treatment of neurological disorders.
Biochemical and Physiological Effects:
APET has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. APET has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. Furthermore, APET has been shown to have antioxidant properties and can scavenge free radicals in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of APET is its low toxicity and high selectivity. APET has been shown to have minimal side effects and can be used in a wide range of experimental settings. However, one of the limitations of APET is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of APET. One of the areas of interest is the potential use of APET in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Furthermore, APET can be studied for its potential use as an antimicrobial agent. Another area of interest is the development of novel synthetic routes for the production of APET, which can improve its solubility and bioavailability.
Conclusion:
APET is a promising chemical compound that has shown potential therapeutic applications in various fields of scientific research. Its low toxicity, high selectivity, and minimal side effects make it an attractive candidate for further study. The development of novel synthetic routes and the study of its potential use in the treatment of neurodegenerative disorders and as an antimicrobial agent are some of the future directions for the study of APET.
Synthesemethoden
The synthesis of APET involves the reaction between 1-phenyl-1H-tetrazole-5-thiol and N-1-adamantyl-2-bromoacetamide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The resulting product is then purified using column chromatography to obtain pure APET.
Wissenschaftliche Forschungsanwendungen
APET has shown potential therapeutic applications in various fields of scientific research. It has been studied extensively for its anti-inflammatory, analgesic, and anticonvulsant properties. APET has also shown promising results in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Furthermore, APET has been studied for its antimicrobial properties and has shown potential as an antibacterial and antifungal agent.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c25-17(20-19-9-13-6-14(10-19)8-15(7-13)11-19)12-26-18-21-22-23-24(18)16-4-2-1-3-5-16/h1-5,13-15H,6-12H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFLHKZQPYROIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=NN=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Adamantyl)-2-((1-phenyl-1H-tetraazol-5-YL)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(dimethylamino)propyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4971957.png)
![1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B4971958.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4971964.png)
![sec-butyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4971978.png)
![5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4971985.png)

![4,4'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4971994.png)

![6-(4-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4972004.png)
![5-({4-[(4-nitrophenyl)thio]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4972019.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide](/img/structure/B4972051.png)
![N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide](/img/structure/B4972056.png)
![N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4972061.png)